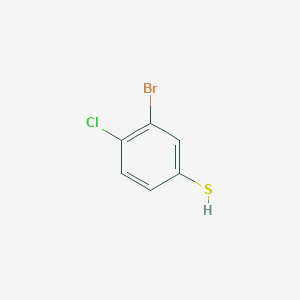

3-Bromo-4-chlorothiophenol

Description

3-Bromo-4-chlorothiophenol (C₆H₄BrClS) is a halogenated aromatic compound featuring a thiophenol backbone (a benzene ring with a sulfhydryl group, -SH) substituted with bromine at position 3 and chlorine at position 3. The presence of halogens and the thiophenol group may influence its reactivity, solubility, and electronic properties, making it valuable for cross-coupling reactions or as a ligand in catalysis.

Properties

IUPAC Name |

3-bromo-4-chlorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNFJTSIYZUSAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263376-96-0 | |

| Record name | 3-bromo-4-chlorobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-chlorothiophenol can be synthesized through several methods, including halogenation of thiophenol derivatives. One common approach involves the bromination and chlorination of thiophenol under controlled conditions. The reaction typically requires the use of bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3), to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chlorothiophenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound to its corresponding sulfoxide or sulfone derivatives.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed: The major products formed from these reactions include this compound sulfoxide, sulfone, and thiol derivatives, which have their own unique applications in scientific research and industry.

Scientific Research Applications

3-Bromo-4-chlorothiophenol has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds.

Biology: The compound can be utilized in biochemical studies to investigate the role of sulfur-containing molecules in biological systems.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-4-chlorothiophenol exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its sulfur atom, which can form strong bonds with various biological molecules. The exact pathways involved may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Halogenated Phenols and Thiophenol Derivatives

Key Observations:

Functional Group Influence: Thiophenol vs. Phenol: The replacement of -OH (phenol) with -SH (thiophenol) increases molecular weight and alters acidity (thiophenols are generally less acidic than phenols) . Thiophene vs. Benzene: Thiophene derivatives (e.g., 3-Bromo-2-chlorothiophene) exhibit distinct electronic properties due to sulfur’s electron-rich nature, affecting reactivity in electrophilic substitution reactions .

Substituent Effects: Halogen Positioning: Bromine and chlorine at adjacent positions (e.g., 4-Bromo-3-chlorophenol) may sterically hinder reactions compared to para-substituted analogs. Fluorine Addition: Fluorinated analogs like 4-Bromo-2-chloro-3-fluorophenol (similarity score: 0.77) show enhanced stability and lipophilicity, relevant to pharmaceutical design .

Derivatization: Acetylated Phenols: Compounds like 2-Acetyl-6-bromo-4-chlorophenol introduce ketone groups, enabling nucleophilic reactions or serving as intermediates in drug synthesis .

Insights:

- 3-Bromo-4-chlorothiophenol: Likely participates in thiol-based reactions (e.g., disulfide bond formation) and metal-catalyzed cross-couplings (e.g., Ullmann or Buchwald-Hartwig reactions). Its halogen positions may favor regioselective transformations.

Biological Activity

3-Bromo-4-chlorothiophenol (BCTh) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of BCTh, focusing on its antimicrobial, anticancer, and cytotoxic effects, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and chlorine substituents on the thiophenol ring, which contribute to its unique reactivity and biological activity. The compound's structure can be represented as follows:

1. Antimicrobial Properties

Research indicates that BCTh exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for BCTh were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that BCTh could be a promising candidate for developing new antimicrobial agents.

2. Anticancer Activity

BCTh has also been investigated for its anticancer properties. In vitro studies demonstrated that BCTh induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

A notable study reported the following IC50 values for BCTh against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

These findings indicate that BCTh may serve as a lead compound for further development in cancer therapy.

3. Cytotoxic Effects

The cytotoxicity of BCTh has been assessed through various assays, including MTT and LDH release assays. Results demonstrated that BCTh exhibits dose-dependent cytotoxic effects on normal human fibroblast cells, suggesting a need for caution in therapeutic applications.

The biological activity of BCTh is primarily attributed to its ability to interact with cellular thiols, leading to the formation of covalent adducts. This interaction disrupts redox homeostasis within cells, contributing to its antimicrobial and anticancer effects. The specific molecular targets remain under investigation but may include key enzymes involved in cellular metabolism and signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy of BCTh in vivo. For instance:

- Study on Antimicrobial Efficacy : An animal model was used to assess the effectiveness of BCTh in treating bacterial infections. Results showed a significant reduction in bacterial load compared to control groups.

- Cancer Treatment Study : In a xenograft model of breast cancer, treatment with BCTh resulted in tumor size reduction by approximately 40% compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.